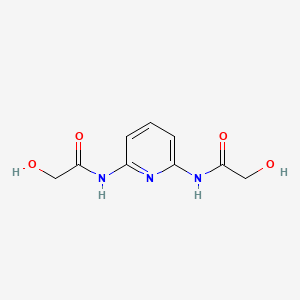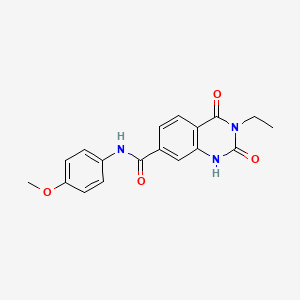![molecular formula C21H31N3O4 B5703285 N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide, also known as CORM-3, is a transition metal complex that has been extensively studied for its potential therapeutic applications. This molecule contains a carbon monoxide (CO) ligand, which has been shown to have various biological effects.
作用機序
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide exerts its biological effects through the release of CO, which can bind to various targets in the body. One of the primary targets of CO is heme-containing proteins, such as cytochrome c oxidase and soluble guanylate cyclase. Binding of CO to these proteins can result in the modulation of various cellular processes, including energy production and vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, vasodilatory, and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and increase the production of anti-inflammatory cytokines. Additionally, this compound has been shown to induce vasodilation through the activation of soluble guanylate cyclase. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One of the advantages of using N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide in lab experiments is its ability to release CO in a controlled manner. This allows researchers to study the effects of CO on various cellular processes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity. CO can be toxic at high concentrations, and researchers must take precautions to ensure that they are not exposed to high levels of CO during experiments.
将来の方向性
There are many potential future directions for the study of N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide. One area of interest is the development of new this compound derivatives that may have improved therapeutic properties. Additionally, researchers may investigate the use of this compound in combination with other therapies for the treatment of various diseases. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its effects on various cellular processes.
合成法
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide can be synthesized through the reaction of cyclooctylamine with 3,5-dimethoxybenzoylhydrazine, followed by the addition of cobalt(II) acetate and butyric acid. This reaction results in the formation of this compound as a red-orange solid.
科学的研究の応用
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide has been studied for its potential therapeutic applications in various fields, including cardiovascular disease, inflammation, and cancer. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, this compound has been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular disease.
特性
IUPAC Name |
N-[(E)-[4-(cyclooctylamino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-15(11-20(25)22-17-9-7-5-4-6-8-10-17)23-24-21(26)16-12-18(27-2)14-19(13-16)28-3/h12-14,17H,4-11H2,1-3H3,(H,22,25)(H,24,26)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZRZNZWULFSDX-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)OC)OC)CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)OC)OC)/CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)

![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)

![5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5703261.png)


![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)
![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)


